2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
- Study of Electrochemical Syntheses of Arylthiobenzazoles : This research involved electrochemical syntheses of new arylthiobenzazoles, including derivatives of 2-(benzo[d]thiazol-2-ylthio) compounds. It presented a mechanism for the electrochemical oxidation of related compounds in the presence of nucleophiles (Amani & Nematollahi, 2012).
Microwave-Assisted Synthesis
- Eco-Friendly Microwave Assisted Synthesis : A study reported on the efficient microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, a compound structurally related to the one . It emphasized the green chemistry aspect of the synthesis process (Said et al., 2020).
Anti-inflammatory Activity
- Study of Anti-Inflammatory Activity : A set of compounds including 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone were synthesized and evaluated for their anti-inflammatory activity. This research is significant for understanding the biological activities of similar compounds (Ahmed, Molvi, & Khan, 2017).
QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR studies on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and analogues were conducted. These studies are crucial for understanding the relationship between the chemical structure and biological activity of such compounds (Al-Masoudi, Salih, & Al-Soud, 2011).
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Agents : This research involved the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation as antimicrobial agents, highlighting the potential of these compounds in medical applications (Al-Talib et al., 2016).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-20(14-29-21-22-16-4-1-2-6-18(16)30-21)26-11-9-25(10-12-26)19-8-7-15(23-24-19)17-5-3-13-28-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKQDHIBCQEDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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